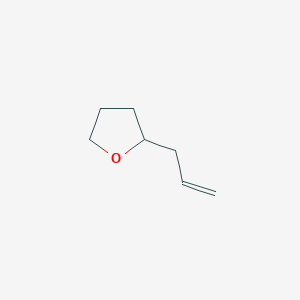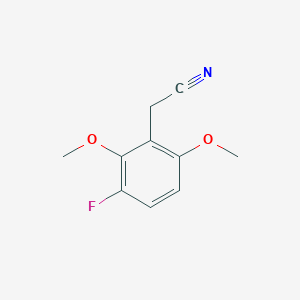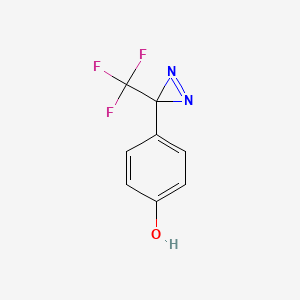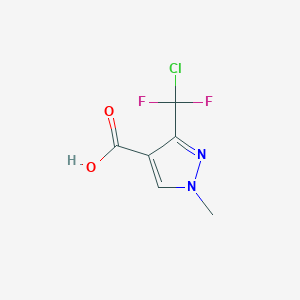
3-Ethynyl-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-1-methylpyrrolidine is a chemical compound with the molecular formula C7H11N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 3-Ethynyl-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of an ethynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
3-Ethynyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. This reaction converts the ethynyl group to an ethyl group, resulting in 3-Ethyl-1-methylpyrrolidine.
Substitution: The ethynyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with palladium on carbon produces ethylated derivatives.
科学研究应用
3-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitrogen-containing heterocycles. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents. Its potential as a scaffold for drug design is of particular interest.
Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-Ethynyl-1-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
The molecular targets and pathways involved in the action of this compound depend on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.
相似化合物的比较
3-Ethynyl-1-methylpyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions. it shares similar structural features and can be used as a precursor for the synthesis of this compound.
3-Ethyl-1-methylpyrrolidine: This compound is the reduced form of this compound. It is less reactive but may have different biological properties due to the absence of the ethynyl group.
Pyrrolidine: The parent compound of this compound, pyrrolidine is a versatile building block in organic synthesis. Its derivatives, including this compound, exhibit a wide range of reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
属性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC 名称 |
3-ethynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h1,7H,4-6H2,2H3 |
InChI 键 |
IQJQQWRMLKQYIX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)



![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)




![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)



